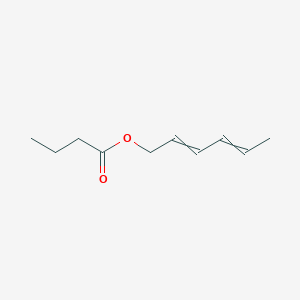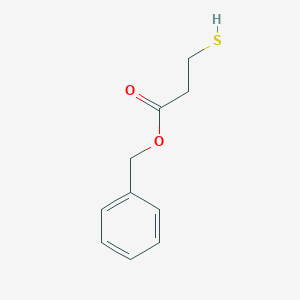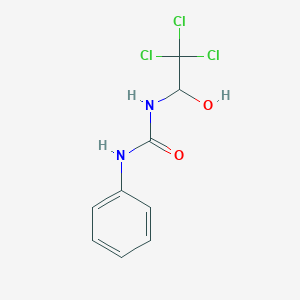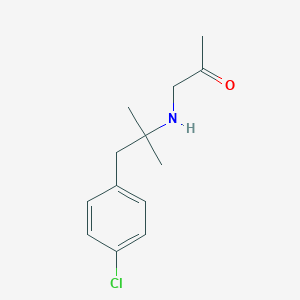
4-(2-Furyl)-4-oxobutanenitrile
Overview
Description
Furan derivatives, such as 4-(2-Furyl)-3-buten-2-one , are often used in various chemical reactions due to their unique properties. They are typically heteroaromatic systems and can be electron withdrawing with respect to phenyl substituents .
Molecular Structure Analysis
The molecular structure of furan derivatives can vary greatly depending on the specific compound. For instance, 4-(2-Furanyl)-3-buten-2-one has a molecular formula of C8H8O2 .Chemical Reactions Analysis
Furan derivatives can participate in a variety of chemical reactions. For example, furfural, a furan derivative, can undergo Cannizzaro reaction with KOH solution to yield equimolar percentages to form potassium furan-2-carboxylate and furfuryl alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of furan derivatives can vary greatly. For example, 4-(2-Furanyl)-3-buten-2-one is a heteroarene .Scientific Research Applications
Field: Organic Chemistry
4-(2-Furyl)-4-oxobutanenitrile
is a furan-based compound that has been extensively studied in organic chemistry. Its unique structure combines a furan ring with a ketone group, making it an intriguing building block for various synthetic pathways.
Methods of Application:
Researchers often use 4-(2-Furyl)-4-oxobutanenitrile as a starting material for the synthesis of more complex molecules. The compound can undergo various reactions, including nucleophilic additions, cyclizations, and condensations.
One common application involves the condensation of 4-(2-Furyl)-4-oxobutanenitrile with biogenic ketones (such as acetone) to form 4-(2-Furyl)-3-buten-2-one (FBO) . This reaction is catalyzed by either homogeneous or heterogeneous base catalysts . The resulting FBO serves as a precursor for liquid hydrocarbon fuels through hydrodeoxygenation (HDO) chemistry.
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(furan-2-yl)-4-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-5-1-3-7(10)8-4-2-6-11-8/h2,4,6H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRONFAVNHGEYPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366474 | |
| Record name | 4-(2-furyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Furyl)-4-oxobutanenitrile | |
CAS RN |
17960-37-1 | |
| Record name | 4-(2-furyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(furan-2-yl)-4-oxobutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1,3,5[10]-ESTRATRIENE-3,17beta-DIOL DISULFATE DIPOTASSIUM SALT](/img/structure/B99602.png)
![Naphtho[2,1-d]thiazole-2(3H)-thione](/img/structure/B99603.png)

